molecular formula C7H7ClFNO B079500 4-Chloro-2-fluoro-5-methoxyaniline CAS No. 91167-85-0

4-Chloro-2-fluoro-5-methoxyaniline

Cat. No. B079500
CAS RN: 91167-85-0
M. Wt: 175.59 g/mol
InChI Key: ZBUDAHCMQUETEO-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methoxyaniline is a compound of interest due to its utility as an intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals. Its unique combination of halogen and methoxy groups contributes to its reactivity and usefulness in organic synthesis.

Synthesis Analysis

The synthesis of related compounds, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, involves multiple steps including treatment with dichloromethyl methyl ether, methyl Grignard, and ethyl trifluoroacetate, resulting in a total yield of 63.5% (Zhou Yu, 2002). This process highlights the complexity and the steps involved in synthesizing derivatives of 4-Chloro-2-fluoro-5-methoxyaniline.

Molecular Structure Analysis

Studies on related structures, like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, utilize techniques such as 1H NMR and MS for structural confirmation, indicating the importance of these analytical methods in understanding the molecular structure of chloro-fluoro-methoxyanilines (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 4-Chloro-2-fluoro-5-methoxyaniline derivatives is demonstrated in the synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones, from 4-Chloro-2-fluoro-5-nitrobenzoic acid, showcasing the compound's versatility in heterocyclic oriented synthesis (HOS) (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties of chloro-fluoro-methoxyanilines, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. For example, the crystal and molecular structure determination of related compounds provides insights into their stability and reactivity (R. Betz, 2015).

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-fluoro-5-methoxyaniline and its derivatives, including their reactivity towards different reagents and conditions, underpin their utility in organic synthesis. For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showcases the compound's ability to undergo condensation reactions to form structures with potential antimicrobial activity (Divyaraj Puthran et al., 2019).

Scientific Research Applications

  • Synthesis of Organic Compounds : 4-Chloro-2-fluoro-5-methoxyaniline is utilized as an intermediate in the synthesis of various organic compounds. For instance, it is used in the preparation of pyrazole derivatives, which are intermediates in herbicides (Zhou Yu, 2002). Additionally, it plays a role in the synthesis of polyurethane/poly(2-chloro-5-methoxyaniline) based nanocomposites for corrosion protection (Ayesha Kausar, 2018).

  • Fluorescence Quenching Studies : The compound has been studied for its role in fluorescence quenching. For example, the fluorescence quenching of boronic acid derivatives by aniline in alcohols shows a negative deviation from the Stern–Volmer equation, a phenomenon observed in compounds such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid (H. S. Geethanjali et al., 2015).

  • Antiviral and Antimalarial Research : Derivatives of 4-Chloro-2-fluoro-5-methoxyaniline have been evaluated for antiviral and antimalarial activities. For instance, 9-(1-fluoro-5-hydroxypentan-2-yl)-9H-guanine, derived from a similar compound, was evaluated for antiviral activity but found inactive (M. Lewis et al., 1993).

  • Chemical Synthesis Methodology : It is also involved in the development of novel chemical synthesis methodologies, such as in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes (T. Patrick et al., 2002).

  • Exploration in Cytotoxic Activities : Some derivatives have been synthesized and characterized for their potential cytotoxic activities against various cancer cell lines, indicating its potential application in cancer research (S. S. Reddy et al., 2013).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-2-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDAHCMQUETEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238435
Record name 4-Chloro-2-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-5-methoxyaniline

CAS RN

91167-85-0
Record name 4-Chloro-2-fluoro-5-methoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
… A mixture of 5 (300 mg, 1.20 mmol), 4-chloro-2-fluoro-5-methoxyaniline (340 mg, 1.94 mmol), 23 and pyridine hydrochloride (135 mg, 1.16 mmol) in 10 mL of 2-ethoxyethanol was …
Number of citations: 272 pubs.acs.org

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